(4-(叔丁基)苯基)(4-(6-(吡啶-4-基氨基)哒嗪-3-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

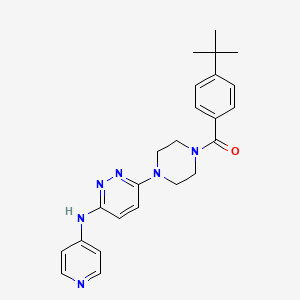

6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C24H28N6O and its molecular weight is 416.529. The purity is usually 95%.

BenchChem offers high-quality 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

荧光性质和晶体结构

该化合物的化学结构由一个呋喃吡啶环和两个连接的苯环组成。 它表现出荧光性质,并且已经进行了研究 。晶体结构揭示了稳定晶格的分子内氢键和分子间相互作用。研究人员已使用核磁共振、质谱和X射线分析对该化合物进行了表征。

抗菌和抗氧化研究

尽管该化合物对细菌和真菌菌株没有抗菌活性,但该化合物及其杂环衍生物(I和II)与参考化合物相比,表现出弱到中等程度的抗氧化活性 。抗氧化剂在预防与癌症和衰老等疾病相关的氧化损伤方面起着至关重要的作用。

杯芳烃的合成

4-叔丁基苯酚是我们的化合物的先驱,可用于合成杯芳烃 。杯芳烃是具有环状结构的分子,在主客体化学、分子识别和超分子组装中具有应用。

辛醇-水分配系数的测定

叔丁基苯基碳酸酯是另一个先驱,已被用于使用微乳液电泳色谱法测定辛醇-水分配系数 。此特性对于了解化合物在疏水相和亲水相之间的分布至关重要。

巨噬细胞中的细胞毒性效应

设计并合成了相关的化合物4-(1-(叔丁基)-3-苯基-1H-吡唑-4-基)吡啶。 其细胞毒性效应使用MTT测定法在LPS诱导的RAW264.7巨噬细胞中测量 。了解细胞毒性对于药物开发和安全性评估至关重要。

药理学和生物学活性

虽然没有直接研究我们的化合物,但含有呋喃[2,3-b]吡啶骨架的衍生物已显示出广泛的药理学和生物学活性 。研究人员正在继续探索它们在药物发现中的潜力。

生物活性

The compound 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine is a pyridazinone derivative that has attracted attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 318.41 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Melting Point | 217-220 °C |

Synthesis

The synthesis of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine involves several steps, typically starting from commercially available intermediates. The process includes the formation of the piperazine ring followed by acylation with tert-butylbenzoyl chloride.

Anticancer Activity

Research indicates that this compound may serve as a potential anticancer agent. It has been synthesized as an intermediate in the production of Palbociclib , a drug used in treating ER-positive breast cancer. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that similar pyridazinone derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Anticancer Properties : A study conducted on related piperazine derivatives revealed that they inhibited cell proliferation in breast cancer models with IC50 values ranging from 5 to 50 µM, indicating promising therapeutic potential .

- Antimicrobial Testing : Another research project evaluated the antimicrobial efficacy of various pyridazinone derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 100 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-(pyridin-4-yl)pyridazin-3-amine can be influenced by various structural modifications. For instance:

- The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake.

- Substituents on the piperazine ring can significantly alter pharmacological properties, including selectivity and potency against specific targets.

Table 2: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Tert-butyl substitution | Increased lipophilicity |

| Variations in piperazine substituents | Altered selectivity and potency |

属性

IUPAC Name |

(4-tert-butylphenyl)-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O/c1-24(2,3)19-6-4-18(5-7-19)23(31)30-16-14-29(15-17-30)22-9-8-21(27-28-22)26-20-10-12-25-13-11-20/h4-13H,14-17H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOYAZWQMDCLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。